molecular formula C14H13ClN4O B11836275 6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one CAS No. 708212-95-7

6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one

Cat. No.: B11836275
CAS No.: 708212-95-7
M. Wt: 288.73 g/mol
InChI Key: RTLIPDFNMMLGBN-UHFFFAOYSA-N
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Description

6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro substituent at the 6-position, an ethyl-pyrazolyl group at the 3-position, and a methyl group at the 2-position of the quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using an appropriate pyrazole derivative.

    Ethylation and Methylation: The ethyl and methyl groups can be introduced through alkylation reactions using ethyl halides and methyl halides, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrazolyl groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-(1-methyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group.

    6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-ethylquinazolin-4(3H)-one: Similar structure with an ethyl group at the 2-position instead of a methyl group.

    6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-thione: Similar structure with a thione group instead of a ketone group.

Uniqueness

6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the chloro group and the ethyl-pyrazolyl moiety may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

708212-95-7

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

IUPAC Name

6-chloro-3-(2-ethylpyrazol-3-yl)-2-methylquinazolin-4-one

InChI

InChI=1S/C14H13ClN4O/c1-3-18-13(6-7-16-18)19-9(2)17-12-5-4-10(15)8-11(12)14(19)20/h4-8H,3H2,1-2H3

InChI Key

RTLIPDFNMMLGBN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)N2C(=NC3=C(C2=O)C=C(C=C3)Cl)C

Origin of Product

United States

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